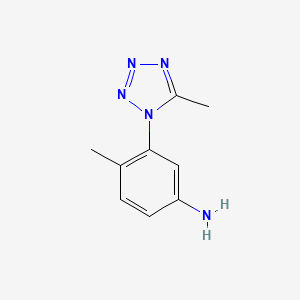

4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Description

Chemical Identity and Systematic Nomenclature

This compound is a heterocyclic organic compound characterized by its distinctive molecular architecture that incorporates both an aniline functional group and a tetrazole ring system. The systematic nomenclature of this compound reflects its structural complexity, with the International Union of Pure and Applied Chemistry name precisely describing the positioning of each functional group within the molecular framework. The compound is registered under Chemical Abstracts Service number 1157100-04-3, providing a unique identifier for this specific molecular entity in chemical databases and literature.

The molecular formula C9H11N5 indicates the presence of nine carbon atoms, eleven hydrogen atoms, and five nitrogen atoms, resulting in a molecular weight of 189.22 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as Nc1ccc(c(c1)n1nnnc1C)C, which provides a standardized method for describing the compound's connectivity pattern. The molecule features a benzene ring substituted with both an amino group and a methyl group, along with a tetrazole ring system that contains an additional methyl substituent at the 5-position.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1157100-04-3 | |

| Molecular Formula | C9H11N5 | |

| Molecular Weight | 189.22 g/mol | |

| Simplified Molecular Input Line Entry System | Nc1ccc(c(c1)n1nnnc1C)C |

Historical Context in Tetrazole Chemistry

The development of this compound emerges from the broader historical context of tetrazole chemistry, which has evolved significantly since the initial preparation of tetrazole compounds in the early 20th century. Tetrazoles were first synthesized through the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure, establishing the foundation for subsequent developments in this field. The systematic exploration of tetrazole derivatives has led to the recognition of these heterocyclic compounds as valuable pharmacophores in medicinal chemistry, particularly due to their ability to serve as bioisosteres for carboxylic acid groups.

The evolution of synthetic methodologies for tetrazole preparation has been instrumental in enabling the development of compounds like this compound. Modern synthetic approaches utilize multicomponent reactions and cycloaddition strategies to construct tetrazole rings efficiently, facilitating the preparation of diverse tetrazole derivatives with varying substitution patterns. These synthetic advances have expanded the accessibility of tetrazole-containing compounds, enabling researchers to explore the full potential of this heterocyclic system in drug discovery applications.

Academic Significance in Medicinal Chemistry

The academic significance of this compound in medicinal chemistry stems from its membership in the tetrazole class of compounds, which have demonstrated extraordinary potential as pharmacophores for therapeutic agent development. Research has established that tetrazole derivatives exhibit broad-spectrum biological properties, including anti-inflammatory, analgesic, antimicrobial, and antidiabetic activities, making them valuable scaffolds for drug design. The specific structural features of this compound, particularly the combination of the aniline moiety with the tetrazole ring system, provide opportunities for diverse biological interactions.

The mechanism of action for tetrazole-containing compounds often involves interactions at specific biological targets through multiple binding modes. The tetrazole ring system can undergo up to four hydrogen bonding interactions with receptor proteins, utilizing the sigma lone pairs of its four nitrogen atoms. This binding capability distinguishes tetrazoles from other heterocyclic systems and contributes to their effectiveness as bioisosteres for carboxylic acid groups. The aniline component of this compound provides additional opportunities for molecular recognition and binding through hydrogen bonding and aromatic interactions.

Research investigations have demonstrated that tetrazole derivatives can serve as effective modulators of various biological pathways relevant to therapeutic intervention. Studies have identified tetrazole-containing compounds as promising agents for the treatment of type 2 diabetes mellitus, with activities targeting peroxisome proliferator-activated receptors, protein tyrosine phosphatase 1B, aldose reductase, and dipeptidyl peptidase-4. The structural characteristics of this compound position it as a potential candidate for similar therapeutic applications, warranting further investigation into its biological activity profile.

The pharmaceutical industry has recognized the value of tetrazole-containing compounds, leading to the development of numerous commercially available medications that incorporate this heterocyclic system. The metabolic stability of tetrazole rings, combined with their ability to enhance lipophilicity and bioavailability compared to carboxylic acid-containing analogs, makes them attractive pharmacophores for drug development. The academic research surrounding this compound contributes to this broader understanding of tetrazole chemistry and its applications in pharmaceutical sciences.

Properties

IUPAC Name |

4-methyl-3-(5-methyltetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-4-8(10)5-9(6)14-7(2)11-12-13-14/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSQTSHNCFEPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2C(=NN=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, play a significant role in cell biology .

Mode of Action

It is known that similar compounds interact with their targets and cause changes at the molecular level .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have various biologically vital properties .

Action Environment

It is known that the action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Biological Activity

4-Methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a compound of interest due to its potential biological activities. The tetrazole ring system has been associated with various pharmacological effects, including antimicrobial and antifungal properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

Molecular Weight: 186.20 g/mol

CAS Number: 5422-44-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds containing tetrazole rings have shown significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

These findings suggest that the presence of the tetrazole group enhances the compound's ability to disrupt microbial cell walls or membranes.

The mechanism by which tetrazole derivatives exert their biological effects often involves interference with cellular processes such as protein synthesis and cell wall integrity. The hydrophobicity and lipophilicity of these compounds facilitate their penetration into microbial cells, allowing them to reach their targets effectively .

Study on Antifungal Activity

In a recent study evaluating the antifungal activity of various tetrazole derivatives, it was found that 4-methyl-3-(5-methyl-1H-tetrazol-1-yl)aniline exhibited potent activity against fluconazole-resistant strains of Candida species. The study utilized in vitro assays to determine Minimum Inhibitory Concentrations (MICs), demonstrating that this compound could serve as a potential therapeutic agent against resistant fungal infections .

Toxicity Profile

An investigation into the toxicity of tetrazole derivatives indicated that while many compounds are effective against pathogens, they also present varying degrees of cytotoxicity to human cells. It was noted that careful optimization of the chemical structure is necessary to balance efficacy and safety .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications at specific positions on the tetrazole ring can significantly influence biological activity. For example:

Scientific Research Applications

Medicinal Chemistry

4-Methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline has been investigated for its potential as a pharmaceutical agent:

- Antimicrobial Activity: Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of tetrazole showed activity against various bacterial strains .

- Anticancer Properties: Some tetrazole derivatives have been shown to inhibit cancer cell proliferation. The incorporation of the 5-methyl tetrazole moiety into aniline derivatives has led to promising results in inhibiting tumor growth in vitro .

Agricultural Chemistry

The compound's structural characteristics allow it to function as a pesticide or herbicide. Tetrazole compounds have been noted for their ability to interfere with plant growth regulators:

- Herbicide Development: Studies have explored the use of tetrazole derivatives in developing selective herbicides that target specific weed species while minimizing damage to crops .

Materials Science

In materials science, this compound has applications in the creation of novel polymers and materials:

- Polymer Synthesis: Its reactivity can be harnessed to synthesize polymers with specific properties such as increased thermal stability and mechanical strength. Research has shown that incorporating tetrazole groups into polymer backbones can enhance their performance under extreme conditions .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various tetrazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. The structure–activity relationship (SAR) analysis provided insights into how modifications on the aniline and tetrazole moieties affected biological activity .

Case Study 2: Polymer Applications

Research conducted at a leading materials science institute focused on synthesizing a new class of thermally stable polymers using this compound as a monomer. The resulting polymers demonstrated superior mechanical properties compared to traditional polymers. This study highlighted the potential for these materials in high-performance applications such as aerospace and automotive components .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound can be synthesized through Ugi-azide multicomponent reactions (MCRA) in aqueous micellar systems . Key steps include:

-

Imine formation : Reaction of aldehydes with amines

-

Azide generation : Hydrazoic acid formation from TMSN₃ and water

-

Nitrilium ion formation : Interaction with isocyanides

-

Cyclization : 1,5-electrocyclization to form the tetrazole ring

Typical conditions (Table 1):

| Component | Example | Role |

|---|---|---|

| Aldehyde | Benzaldehyde | Electrophilic partner |

| Amine | 4-Methyl-3-aminophenyl | Nucleophile |

| Isocyanide | tert-Butyl isocyanide | Coupling agent |

| Azide source | TMSN₃ | Tetrazole precursor |

| Solvent | H₂O with TTAB surfactant | Reaction medium |

Yields range from 43% to 56% in water compared to 55%–66% in methanol .

Tetrazole Ring

-

Electrophilic substitution : Reacts with HNO₃/H₂SO₄ to form nitro derivatives .

Example: Nitration at the para position of the aniline moiety yields 2,6-dinitro-4-(5-methyltetrazol-1-yl)aniline (yield: 78%) . -

Coordination chemistry : Acts as a ligand for transition metals (e.g., rhodium, iron) in catalytic systems .

Aniline Group

-

Diazotization : Forms diazonium salts for coupling reactions (e.g., Sandmeyer reaction).

-

Acetylation : Reacts with acetic anhydride to form acetamide derivatives (reflux in pyridine, 85% yield).

Rhodium-Catalyzed Coupling

-

Substrate : 1-Sulphonyl-1,2,3-triazoles and oxadiazoles

-

Conditions : DCE solvent, 84°C, 12h

-

Product : 5-Sulphonamidoimidazoles (yield: 72–89%)

Stability and Reactivity Trends

-

pH sensitivity : Hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions.

-

Oxidative stability : Resists H₂O₂ (<5% degradation at 25°C, 24h) but reacts with KMnO₄ to form quinone derivatives.

Comparative Reaction Data

| Parameter | Aqueous Micellar | Methanol |

|---|---|---|

| Yield | 43%–56% | 55%–66% |

| Reaction time | 6–8h | 12–14h |

| Temperature | 25°C | 25°C |

| E-factor | 8.2 | 14.5 |

E-factor = (Mass of waste)/(Mass of product); lower values indicate greener processes .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

4-(5-Methyl-1H-Tetrazol-1-yl)Aniline

- Molecular Formula : C₈H₉N₅ (MW: 175.19 g/mol).

- This analog is less lipophilic, which may affect membrane permeability .

2-Methyl-3-(1H-Tetrazol-1-yl)Aniline

- Structure : Methyl at position 2; tetrazole at position 3.

- Molecular Formula : C₈H₉N₅ (MW: 175.19 g/mol).

- This positional isomer is reported in databases but lacks explicit activity data .

4-Fluoro-3-(5-Methyl-1H-Tetrazol-1-yl)Aniline

- Structure : Fluoro substituent at position 4; tetrazole at position 3.

- Molecular Formula : C₈H₈FN₅ (MW: 193.18 g/mol).

- Key Differences : The electronegative fluorine atom may engage in hydrogen bonding or dipole interactions, contrasting with the hydrophobic 4-methyl group in the target compound. This substitution could alter target selectivity or solubility .

Functional Group Modifications

4-Methoxy-3-(5-Methyl-1H-Tetrazol-1-yl)Aniline

- Structure : Methoxy group at position 4.

- Molecular Formula : C₉H₁₁N₅O (MW: 205.22 g/mol).

- However, its discontinued commercial status () suggests challenges in synthesis or efficacy compared to methyl-substituted analogs.

3-(Morpholinosulfonyl)Aniline Derivatives

- Structure: Morpholinosulfonyl group at position 3; methyl at position 4 (e.g., 4-methyl-3-(morpholinosulfonyl)aniline).

- Key Differences : In FXR antagonist studies (), the 4-methyl analog exhibited superior activity to 2-methyl or unsubstituted derivatives. While the sulfonyl group differs from tetrazole, the SAR underscores the importance of para-substitution for optimal receptor interaction—a principle likely applicable to the target compound.

Structural-Activity Relationship (SAR) Trends

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline typically involves two main steps:

- Preparation of a nitro-substituted tetrazole aromatic intermediate.

- Reduction of the nitro group to an amine to yield the target aniline derivative.

This approach is consistent with the synthetic routes used for related compounds such as 3-(1-methyl-1H-tetrazol-5-yl)aniline, where the nitro group on the phenyl ring is reduced after tetrazole formation.

Preparation Methods

Synthesis of 1-Methyl-5-(3-nitrophenyl)tetrazole Intermediate

The key intermediate, 1-methyl-5-(3-nitrophenyl)tetrazole, is prepared by cycloaddition reactions involving azide and nitrile precursors under conditions favoring tetrazole ring formation. This step is often catalyzed or facilitated by specific reagents or catalysts to improve yield and selectivity.

Reduction of Nitro Group to Aniline

The nitro group on the aromatic ring is reduced to an amino group to form the aniline derivative. A well-documented method involves catalytic hydrogenation:

- Catalyst: Palladium on carbon (10% Pd/C)

- Solvent: Mixture of methanol and ethyl acetate

- Conditions: Hydrogen atmosphere (~60 psig), room temperature or slightly elevated, for approximately 1.5 hours

- Outcome: High yield (~98%) of the corresponding aniline as a white solid

This method is efficient and widely used due to its mild conditions and high selectivity.

Example Reaction Conditions (Adapted from Related Compound Synthesis):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-Methyl-5-(3-nitrophenyl)tetrazole in ethyl acetate/methanol | Dissolution of intermediate |

| 2 | Add 10% Pd/C catalyst | Catalytic hydrogenation setup |

| 3 | Hydrogen atmosphere at 60 psig for 1.5 hours | Reduction of nitro to amine |

| 4 | Filtration and concentration | Isolation of 1-methyl-5-(3-aminophenyl)tetrazole |

This procedure yields the desired aniline derivative with excellent purity and yield.

Research Findings and Advances

Recent literature reviews on 5-substituted 1H-tetrazoles highlight the importance of developing eco-friendly and efficient synthetic routes. Microwave-assisted synthesis, heterogeneous catalysis, and nanoparticle catalysts have been explored to improve reaction rates and reduce environmental impact. However, for the specific preparation of 4-methyl-3-(5-methyl-1H-tetrazol-1-yl)aniline, classical catalytic hydrogenation remains the most practical and widely used method due to its simplicity and scalability.

Data Table: Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H2 (60 psig), MeOH/EtOAc, 1.5 h | ~98 | High selectivity, mild conditions |

| Microwave-assisted synthesis | Various catalysts, short reaction times | Variable | Emerging method, eco-friendly |

| Heterogeneous catalysis | Nanoparticles, metal catalysts | Variable | Improved rates, potential for scale-up |

Analytical Data (Example for Related Compound)

- 1H NMR (300 MHz, CDCl3): Signals consistent with aromatic protons, methyl group, and amino protons.

- Physical State: White solid

- Purity: Confirmed by chromatographic and spectroscopic methods

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-methyl-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline, and how do reaction conditions influence yield?

- Microwave-assisted synthesis offers faster reaction times and higher yields by leveraging controlled energy input. For example, similar tetrazole derivatives are synthesized via microwave-assisted cyclization of nitrile intermediates with sodium azide .

- Classical methods involve stepwise substitution: 3-amino-4-methylaniline reacts with 5-methyl-1H-tetrazole under acidic conditions. Elevated temperatures (80–100°C) and catalysts like ZnCl₂ improve ring closure efficiency .

- Key variables : Solvent polarity (e.g., DMF vs. acetic acid), reaction time, and azide stoichiometry critically impact purity. Industrial protocols often optimize these parameters for scalability .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate structural isomers of this compound?

- ¹H NMR : The methyl group on the tetrazole (δ ~2.5 ppm) and the aniline NH₂ (δ ~5.2 ppm) provide distinct splitting patterns. Coupling with the tetrazole ring’s protons (δ ~8.5–9.5 ppm) confirms substitution positions .

- IR spectroscopy : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and tetrazole C=N (1600–1650 cm⁻¹) are diagnostic.

- Mass spectrometry : Molecular ion peaks at m/z 218 (C₉H₁₁N₅) and fragmentation patterns (e.g., loss of CH₃ from the tetrazole) validate the structure .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyltetrazole group influence nucleophilic aromatic substitution (NAS) reactivity?

- The methyl group increases steric hindrance, reducing NAS rates at the 3-position. Comparative studies on analogs show that electron-donating substituents (e.g., methoxy) deactivate the ring, while methyl groups exert weaker electronic effects but significant steric blocking .

- Methodological approach : Kinetic studies using Hammett plots or isotopic labeling (e.g., ¹⁵N) can dissect electronic vs. steric contributions. Computational modeling (DFT) predicts preferred reaction sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case study : Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (pH, solvent). Standardizing protocols (e.g., CLSI guidelines) and using positive controls (e.g., ciprofloxacin) improve reproducibility .

- Data normalization : Express activity relative to logP or solubility (e.g., 19.7 µg/mL for a related compound at pH 7.4 ).

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : Tools like AutoDock Vina simulate binding to tetrazole-recognizing enzymes (e.g., cyclooxygenase-2). The methyl group’s van der Waals interactions may enhance binding affinity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and hydrogen bond retention validate predictions .

Methodological Recommendations

- Synthetic Optimization : Screen solvents (DMF, DMSO) and catalysts (ZnCl₂, CuI) using DoE (Design of Experiments) to maximize yield .

- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) to confirm regiochemistry.

- Safety : Follow EPA guidelines for tetrazole handling (e.g., corrosion/irritation risks ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.